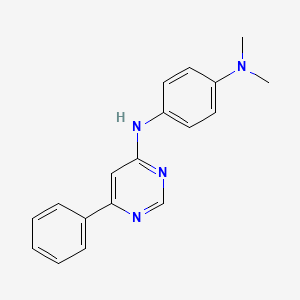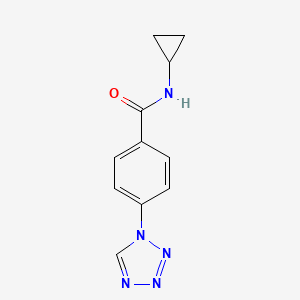
1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine, also known as EMBP, is a piperazine derivative that has been investigated for its potential use as a psychoactive drug. EMBP has been found to have a high affinity for the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. In
作用机制
1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine acts as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors, which are G protein-coupled receptors that are involved in the regulation of mood, anxiety, and cognition. 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine has been found to increase the release of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine has been found to have anxiolytic and antidepressant-like effects in animal models. Studies have also shown that 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine can reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine has been found to decrease the levels of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), which are involved in the regulation of the HPA axis.
实验室实验的优点和局限性
1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine has been found to have anxiolytic and antidepressant-like effects in animal models, making it a potential candidate for further investigation as a treatment for anxiety and depression. However, the use of 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine in lab experiments may be limited by its potential side effects and toxicity. Further studies are needed to determine the safety and efficacy of 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine as a psychoactive drug.
未来方向
For the investigation of 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine include the development of more selective and potent analogs, the investigation of its potential use as a treatment for anxiety and depression in humans, and the exploration of its mechanism of action at the molecular level. Further studies are needed to determine the safety and efficacy of 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine as a psychoactive drug and to explore its potential use in other neurological disorders.
合成方法
1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine can be synthesized through a multi-step process starting from 4-ethoxybenzaldehyde and 2-methylphenylpiperazine. The first step involves the reaction of 4-ethoxybenzaldehyde with nitroethane to form 1-(4-ethoxyphenyl)-2-nitropropene. This compound is then reduced to 1-(4-ethoxyphenyl)-2-amino-propane using a reducing agent such as sodium borohydride. The final step involves the reaction of 1-(4-ethoxyphenyl)-2-amino-propane with 2-methylphenylpiperazine in the presence of a catalyst to form 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine.
科学研究应用
1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine has been investigated for its potential use as a psychoactive drug. Studies have shown that 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine has a high affinity for the serotonin 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-(4-ethoxybenzyl)-4-(2-methylphenyl)piperazine has been found to have anxiolytic and antidepressant-like effects in animal models, indicating its potential use as a treatment for anxiety and depression.
属性
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-3-23-19-10-8-18(9-11-19)16-21-12-14-22(15-13-21)20-7-5-4-6-17(20)2/h4-11H,3,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEQYWMWAJUIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5266306 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)amino]ethyl}-2-imidazolidinone](/img/structure/B6006347.png)
![1-cyclopropyl-5-{[4-(3-methylbenzyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6006353.png)
![1-butyryl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B6006357.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6006365.png)
![4-(6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6006373.png)
![(1-{[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6006375.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]-5-methoxybenzamide](/img/structure/B6006381.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B6006383.png)

![9-cyclopropyl-7-(difluoromethyl)-2-[1-(methylsulfonyl)-4-piperidinyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6006419.png)

![N-benzyl-N-ethyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6006424.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6006440.png)
![N-1,3-benzodioxol-5-yl-1-[(5-methyl-2-thienyl)methyl]-3-piperidinamine](/img/structure/B6006445.png)